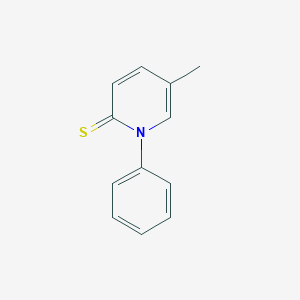

2(1H)-Pyridinethione, 5-methyl-1-phenyl-

Description

Contextualization within Pyridinethione Chemistry and its Derivatives

Pyridinethiones are a class of sulfur-containing heterocyclic compounds that are structural analogs of pyridinones. evitachem.com They are recognized for their versatile chemical reactivity and are frequently employed as building blocks, or synthons, in the synthesis of more complex molecules. nih.gov The pyridinethione core is a key feature in numerous compounds that exhibit a wide range of biological activities, including potential applications in anticancer and antimicrobial research. nih.gov Researchers have utilized pyridinethione derivatives as scaffolds to develop novel compounds with therapeutic potential. nih.gov

Rationale for Focused Research on 2(1H)-Pyridinethione, 5-methyl-1-phenyl-

The specific focus on 2(1H)-Pyridinethione, 5-methyl-1-phenyl- can be attributed to several factors. Its close structural relationship to 5-methyl-1-phenyl-2(1H)-pyridinone, a compound also known as pirfenidone, is of particular importance. researchgate.net Pirfenidone is an active pharmaceutical ingredient with established therapeutic uses. researchgate.net This has prompted researchers to investigate its sulfur analog, 2(1H)-Pyridinethione, 5-methyl-1-phenyl-, to explore how the replacement of the oxygen atom with a sulfur atom alters the compound's physicochemical properties and biological activities. Such comparative studies are fundamental in medicinal chemistry for understanding structure-activity relationships.

Overview of Key Research Areas

Research concerning 2(1H)-Pyridinethione, 5-methyl-1-phenyl- primarily revolves around its synthesis and characterization. The development of efficient synthetic routes, such as condensation and cyclization reactions, is a key area of investigation. evitachem.com Following synthesis, detailed characterization using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial to confirm the compound's structure. evitachem.com Furthermore, given the established biological activities of pyridinethione derivatives, there is a strong interest in evaluating the potential therapeutic applications of this specific compound, particularly in the fields of antimicrobial and anticancer research. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H11NS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

5-methyl-1-phenylpyridine-2-thione |

InChI |

InChI=1S/C12H11NS/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

LLTUKCIPMRSWGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=S)C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 1h Pyridinethione, 5 Methyl 1 Phenyl and Analogues

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. While specific experimental IR and Raman spectra for 2(1H)-Pyridinethione, 5-methyl-1-phenyl- are not widely available in the surveyed literature, the expected vibrational frequencies can be predicted based on the analysis of its constituent functional groups and comparison with similar structures.

The key vibrational modes for 2(1H)-Pyridinethione, 5-methyl-1-phenyl- would arise from the pyridinethione ring, the N-phenyl substituent, and the C5-methyl group. The most characteristic vibration is that of the thiocarbonyl (C=S) group, which typically exhibits a strong absorption in the fingerprint region of the IR spectrum. Aromatic C-H stretching vibrations from both the phenyl and pyridinethione rings are expected above 3000 cm⁻¹. Other significant vibrations include C=C and C-N stretching within the heterocyclic ring, and C-H bending modes.

Table 1: Predicted IR and Raman Vibrational Frequencies for 2(1H)-Pyridinethione, 5-methyl-1-phenyl-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Methyl C-H | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-N (Ring) | Stretching | 1300 - 1400 | Medium |

| C=S (Thione) | Stretching | 1050 - 1250 | Strong |

Conformational analysis, particularly regarding the rotational barrier between the phenyl and pyridinethione rings, can also be probed by vibrational spectroscopy, although this often requires computational support to assign specific low-frequency modes.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of protons and carbon atoms, respectively.

For 2(1H)-Pyridinethione, 5-methyl-1-phenyl-, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the pyridinethione ring, the phenyl ring, and the methyl group. The protons on the pyridinethione ring (at positions 3, 4, and 6) would appear as distinct multiplets, with their chemical shifts influenced by the electron-donating methyl group and the anisotropic effects of the phenyl and thione groups. The five protons of the phenyl group would likely appear as a complex multiplet in the aromatic region. The methyl group protons would give a singlet, typically in the upfield region.

The ¹³C-NMR spectrum would complement this by showing signals for all 12 carbon atoms. The most downfield signal would be attributed to the C2 carbon of the thione (C=S) group, which is significantly deshielded and expected to appear in the 180-200 ppm range. The carbons of the phenyl ring and the remaining carbons of the pyridinethione ring would resonate in the aromatic region (110-150 ppm), while the methyl carbon would appear at the most upfield position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2(1H)-Pyridinethione, 5-methyl-1-phenyl-

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridinethione Ring | C2 (C=S) | - | 180 - 200 |

| Pyridinethione Ring | H3/C3 | 6.5 - 7.0 | 115 - 125 |

| Pyridinethione Ring | H4/C4 | 7.0 - 7.5 | 130 - 140 |

| Pyridinethione Ring | C5 | - | 125 - 135 |

| Pyridinethione Ring | H6/C6 | 7.5 - 8.0 | 135 - 145 |

| Phenyl Ring | H (ortho, meta, para) | 7.2 - 7.6 | 125 - 130 |

| Phenyl Ring | C (ipso) | - | 140 - 150 |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For 2(1H)-Pyridinethione, 5-methyl-1-phenyl- (C₁₂H₁₁NS), the molecular weight is 201.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201.

The fragmentation of the molecular ion would provide valuable structural clues. Plausible fragmentation pathways could include:

Loss of the sulfur atom: [M - S]⁺ at m/z 169.

Loss of the thiocarbonyl group: [M - CS]⁺ at m/z 157.

Cleavage of the N-phenyl bond: leading to fragments corresponding to the phenyl cation [C₆H₅]⁺ at m/z 77 and the 5-methyl-pyridinethione radical cation at m/z 124.

Fragmentation of the pyridine (B92270) ring: leading to various smaller charged fragments.

Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A nearly planar pyridinethione ring.

A specific dihedral angle between the planes of the pyridinethione and phenyl rings, which governs the molecule's conformation. In the pyridone analogue, this angle is approximately 50.3°. researchgate.netuniupo.it

The C=S bond length would be significantly longer than a C=O bond (approx. 1.6-1.7 Å vs. ~1.2 Å).

Intermolecular interactions in the crystal lattice would likely be dominated by van der Waals forces and potentially weak C-H···S hydrogen bonds, in contrast to the stronger C-H···O bonds found in its pyridone counterpart. researchgate.net

Comparative Spectroscopic Analysis with Pyridone Analogues

Comparing the spectroscopic data of 2(1H)-Pyridinethione, 5-methyl-1-phenyl- with its oxygen analogue, 5-methyl-1-phenyl-2(1H)-pyridinone, highlights the influence of the chalcogen atom (S vs. O) on the molecular properties.

Vibrational Spectroscopy: The most significant difference in the IR/Raman spectra would be the position of the C=X stretching band. The C=O stretch in the pyridone analogue appears as a strong band around 1660 cm⁻¹. The C=S stretch in the pyridinethione is expected at a much lower frequency, typically in the 1050-1250 cm⁻¹ range, due to the larger mass of sulfur and the weaker π-bonding in the thiocarbonyl group.

NMR Spectroscopy: In ¹³C-NMR, the carbonyl carbon (C=O) of the pyridone analogue resonates around 160-165 ppm. The thiocarbonyl carbon (C=S) is expected to be much further downfield, around 180-200 ppm, a characteristic feature distinguishing thiones from ketones. The protons on the pyridine ring may also experience slight shifts due to the different electronic and anisotropic effects of the C=S versus the C=O group.

Mass Spectrometry: The pyridone analogue (Pirfenidone, C₁₂H₁₁NO) has a molecular weight of 185.22 g/mol . sigmaaldrich.com Its fragmentation pattern is distinct from the thione. A common fragmentation for pyridones is the loss of carbon monoxide (CO, 28 Da), which would not be a primary pathway for the thione. Instead, the thione would likely lose S (32 Da) or CS (44 Da).

X-ray Crystallography: As previously mentioned, the substitution of oxygen with sulfur would lead to predictable changes in the solid-state structure. The C=S bond would be substantially longer than the C=O bond. This change in bond length and the different electronic nature of sulfur would also subtly alter the geometry of the pyridinethione ring. Furthermore, the hydrogen bonding patterns in the crystal packing would differ, as the C=O group is a stronger hydrogen bond acceptor than the C=S group. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2(1H)-Pyridinethione, 5-methyl-1-phenyl- |

| 5-methyl-1-phenyl-2(1H)-pyridinone (Pirfenidone) |

| 2-pyridinethione |

Reactivity and Mechanistic Studies of 2 1h Pyridinethione, 5 Methyl 1 Phenyl Analogues

Tautomerism in Pyridinethione Systems: Thione-Thiol Equilibrium

Pyridinethione systems, including analogues of 2(1H)-Pyridinethione, 5-methyl-1-phenyl-, characteristically exhibit prototropic tautomerism, existing in a dynamic equilibrium between the thione (amide) and thiol (enol) forms. The position of this equilibrium is highly sensitive to the molecule's environment, such as its physical state (gas, solution, or solid) and the nature of the solvent.

Experimental studies utilizing spectroscopic methods have been instrumental in elucidating the tautomeric preferences of 2(1H)-pyridinethione systems. Variable temperature Fourier transform infrared (FTIR) spectroscopy, for instance, has shown no evidence of the S-H stretch characteristic of the thiol form (2-pyridinethiol) in various solutions like toluene, heptane, or methylene (B1212753) chloride. acs.orgnih.gov This indicates the strong predominance of the thione tautomer in these media.

UV-VIS absorption spectroscopy further corroborates these findings. Studies on 2- and 4-mercaptopyridines have demonstrated that polar solvents and self-association significantly shift the equilibrium toward the thione form. cdnsciencepub.com Conversely, the thiol form is observed to be more prevalent in dilute solutions of nonpolar solvents. cdnsciencepub.com In some cases, particularly in solvents like ethanol (B145695) or water, the thiol form can undergo transformation to the corresponding symmetrical disulfide over time. cdnsciencepub.com X-ray diffraction studies have confirmed that in the solid state, these molecules often exist as hydrogen-bonded dimers of the thione form. researchgate.net

| Method | Solvent/Phase | Predominant Tautomer | Key Observation | Reference |

|---|---|---|---|---|

| FTIR Spectroscopy | Toluene, C6D6, Heptane, Methylene Chloride | Thione | Absence of ν(S-H) stretch for the thiol form. | acs.orgnih.gov |

| UV-VIS Spectroscopy | Polar Solvents (e.g., Ethanol, Water) | Thione | Equilibrium shifts significantly towards the thione. | cdnsciencepub.com |

| UV-VIS Spectroscopy | Dilute Nonpolar Solvents | Thiol | Thiol form predominates. | cdnsciencepub.com |

| X-ray Diffraction | Solid State | Thione | Exists as hydrogen-bonded dimers. | researchgate.net |

Theoretical and computational chemistry have provided profound insights into the factors governing the thione-thiol equilibrium. Ab initio and Density Functional Theory (DFT) calculations have been employed to compute geometries, energies, and spectroscopic properties of the tautomers. nih.govubc.ca

In the gas phase, computations consistently show that the thiol form (e.g., 2-pyridinethiol) is energetically more stable than the thione form (e.g., 2-pyridinethione) by approximately 2.61 kcal/mol. acs.orgnih.gov However, this preference is reversed in solution. The thione tautomer possesses a significantly larger dipole moment, which is 2-3 times greater than that of the thiol form. acs.orgnih.gov This large dipole leads to stronger solute-solvent interactions in polar environments, stabilizing the thione form and making it thermodynamically more stable in solution. acs.orgnih.gov

Aromaticity also plays a crucial role. Nucleus-Independent Chemical Shift (NICS) calculations, a common method for evaluating aromaticity, indicate that the thiol tautomer is aromatic, with a NICS value of -8.8 ppm. acs.orgnih.gov In contrast, the thione form is considered non-aromatic (NICS value of -3.5 ppm) but is stabilized by thioamide resonance. acs.orgnih.gov Despite the loss of aromaticity, the stabilization gained from solvent polarity and resonance makes the thione form dominant in the condensed phase. rsc.orgrsc.org

| Parameter | Phase/Method | Thione Form | Thiol Form | Finding | Reference |

|---|---|---|---|---|---|

| Relative Stability (ΔE) | Gas Phase (CCSD(T)) | +2.61 kcal/mol | 0 kcal/mol | Thiol is more stable. | acs.orgnih.gov |

| Relative Stability (ΔE) | Cyclohexane (IPCM-MP2) | 0 kcal/mol | +1.96 kcal/mol | Thione is more stable. | acs.orgnih.gov |

| Aromaticity (NICS) | B3LYP/6-311+G(3df,2p) | -3.5 ppm (Non-aromatic) | -8.8 ppm (Aromatic) | Thiol is aromatic, thione is not. | acs.orgnih.gov |

| Resonance Energy | Enthalpy (ΔH°) Comparison | Retains most of pyridine's resonance energy | N/A | Thione form is significantly stabilized by resonance. | rsc.orgrsc.org |

Reactions at the Pyridine (B92270) Ring System

The pyridine core of 2(1H)-pyridinethione analogues is susceptible to various transformations, including electrophilic attack and ring-building (annellation) reactions, allowing for the synthesis of a diverse range of functionalized and fused heterocyclic systems.

The electron-deficient nature of the pyridine ring generally makes electrophilic aromatic substitution reactions challenging compared to benzene. nih.gov Such reactions often require harsh conditions. nih.gov However, the substituents on the ring and nitrogen, such as the methyl and phenyl groups in 5-methyl-1-phenyl-2(1H)-pyridinethione, as well as the thione group itself, can modulate the ring's reactivity and direct the position of substitution.

Halogenation: The direct halogenation of pyridines can be complex, but methods have been developed for regioselective functionalization. nih.govresearchgate.net For activated pyridines, reagents like N-bromosuccinimide (NBS) can be used for bromination. researchgate.net The regioselectivity depends on the position of existing substituents. researchgate.net For the 5-methyl-1-phenyl- analogue, the electron-donating methyl group would activate the ring towards electrophilic attack, likely directing substitution to the ortho and para positions relative to it.

Diazo-Coupling: Diazo-coupling reactions involve the reaction of a diazonium salt with an activated aromatic ring. In the context of pyridinethiones, the pyridine ring can undergo coupling if sufficiently activated. More commonly, related compounds like 2-aminopyridines react with aldehydes and diazo-compounds in three-component reactions to yield polyfunctional products, demonstrating the utility of diazo chemistry in modifying pyridine-based scaffolds. nih.gov

Pyridinethiones are valuable precursors for annellation reactions, which involve the construction of a new ring fused to the existing pyridine core. These reactions lead to the formation of polycyclic heterocyclic architectures with potential applications in medicinal chemistry and materials science. ias.ac.in

Starting from pyridinethione derivatives, various fused systems can be synthesized. For example, reaction with α-halogenated compounds can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. ekb.eg The synthesis of other fused systems such as pyrazolopyridines, furo[2,3-b]pyridines, and pyrido[3',2':4,5]furo[3,2-d]pyrimidines has also been reported, often starting from appropriately substituted pyridine-2(1H)-one or -thione precursors. nih.govresearchgate.net These synthetic strategies often involve a sequence of reactions, such as alkylation at the sulfur or nitrogen atom followed by an intramolecular cyclization step. nih.govtandfonline.com

Reactions Involving the Thiocarbonyl Group

The thiocarbonyl (C=S) group is a key functional handle in 2(1H)-pyridinethione analogues, exhibiting a distinct reactivity profile compared to its carbonyl (C=O) counterpart. The carbon-sulfur double bond has a significantly lower dissociation energy (115 kcal/mol) than a carbon-oxygen double bond (162 kcal/mol), and sulfur is more polarizable than oxygen, which contributes to the unique reactivity of thiocarbonyl compounds. caltech.edu

A primary reaction of the pyridinethione tautomer is S-alkylation. The sulfur atom is nucleophilic and readily reacts with electrophiles like alkyl halides to form 2-(alkylthio)pyridine derivatives. This reaction is often a key step in the synthesis of more complex molecules.

The thiocarbonyl group can also participate in cycloaddition reactions and can be converted to other functional groups. For instance, photosensitized oxidation of thioketones can yield the corresponding ketones. nih.gov Another important transformation is the Eschenmoser sulfide (B99878) contraction, which involves the reaction of a thioamide with an α-haloketone to form an enamine, providing a route to various other heterocyclic structures. caltech.edu

Nucleophilic Additions and Substitutions

The pyridine ring in 2(1H)-pyridinethione analogues, particularly when the nitrogen is quaternized or part of a pyridinium-like structure, is activated towards nucleophilic attack. The electron-withdrawing nature of the N-phenyl group in 2(1H)-pyridinethione, 5-methyl-1-phenyl- can enhance the electrophilicity of the ring carbons, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions.

While direct nucleophilic substitution on the pyridinethione ring itself is not extensively documented for this specific analogue, studies on related pyridinium (B92312) systems provide valuable insights. For instance, the reactions of 2-substituted N-methylpyridinium ions with nucleophiles like piperidine (B6355638) demonstrate that the substitution does not always follow a simple SNAr mechanism involving rate-determining nucleophilic addition. Instead, a mechanism involving rate-determining deprotonation of an addition intermediate can be operative. nih.gov In the case of 2(1H)-pyridinethione, 5-methyl-1-phenyl-, nucleophilic attack could potentially occur at the C4 and C6 positions, which are ortho and para to the nitrogen atom and thus activated.

Furthermore, the reactivity of thiophene (B33073) derivatives in SNAr reactions has been studied computationally, revealing a stepwise mechanism involving the initial addition of the nucleophile to form a zwitterionic intermediate, followed by the elimination of the leaving group. nih.gov This type of mechanism could be analogous to the reactions of pyridinethiones with strong nucleophiles. The presence of the methyl group at the 5-position would also influence the regioselectivity of such additions through its electronic and steric effects.

Alkylation and Acylation at Sulfur and Nitrogen Centers

The 2(1H)-pyridinethione moiety contains two potential nucleophilic centers: the sulfur atom and the nitrogen atom. The thione tautomer is generally considered to be the more stable form in solution. The ambident nucleophilic nature of the pyridinethione anion allows for alkylation and acylation to occur at either the sulfur or the nitrogen atom, with the outcome often depending on the reaction conditions.

Alkylation of pyridinethione derivatives with various halogenated compounds, such as methyl iodide, ethyl chloroacetate, and phenacyl chloride, typically leads to the formation of S-alkylated products. nih.gov This preference for S-alkylation is consistent with the Hard-Soft Acid-Base (HSAB) principle, where the soft sulfur atom preferentially reacts with soft electrophiles like alkyl halides.

The competition between N- and S-alkylation is analogous to the well-studied N- versus O-alkylation of 2-pyridones. researchgate.net In the case of 2-pyridones, the ratio of N- to O-alkylation is influenced by factors such as the nature of the electrophile, the counter-ion, the solvent, and the presence of substituents on the ring. researchgate.net By analogy, for 2(1H)-pyridinethione, 5-methyl-1-phenyl-, S-alkylation is generally favored under kinetic control with softer alkylating agents, while N-alkylation might be achieved under thermodynamic control or with harder electrophiles.

Acylation reactions also exhibit this dichotomy. While there is limited specific data on the acylation of 2(1H)-pyridinethione, 5-methyl-1-phenyl-, studies on related heterocyclic systems, such as imidazo[1,2-a]pyridines, show that Friedel-Crafts acylation can occur on the heterocyclic ring. researchgate.net For pyridinethiones, acylation can potentially occur at the sulfur or nitrogen atom. The use of acyl halides or anhydrides would likely lead to S-acylated products under neutral or slightly basic conditions, forming thioesters. N-acylation would require conditions that favor reaction at the harder nitrogen center.

| Reagent | Product Type | Position of Reaction | Reference |

| Methyl Iodide | S-Alkylation | Sulfur | nih.gov |

| Ethyl Chloroacetate | S-Alkylation | Sulfur | nih.gov |

| Phenacyl Chloride | S-Alkylation | Sulfur | nih.gov |

Desulfuration and Redox Reactions

The sulfur atom in the 2(1H)-pyridinethione core can be removed through desulfuration reactions, providing a route to the corresponding pyridine derivatives. While specific desulfuration methods for 2(1H)-pyridinethione, 5-methyl-1-phenyl- are not detailed in the available literature, analogous transformations in other sulfur-containing heterocycles are well-established. For example, electrochemical desulfurization of 2-mercapto-imidazoles to their corresponding imidazoles has been successfully demonstrated. wikipedia.org This method, which is bromide-mediated, offers a milder alternative to traditional desulfurization techniques that often employ harsh reagents like Raney nickel. wikipedia.org

The pyridinethione moiety can also participate in redox reactions. The sulfur atom can be oxidized to various oxidation states. For instance, 2-mercaptopyridine (B119420) reacts rapidly with nitrous acid in a reversible process to form an unstable S-nitroso species. rsc.org This reaction highlights the nucleophilicity of the sulfur atom and its susceptibility to electrophilic attack by nitrosating agents. The resulting S-nitroso compound can then act as a nitrosating agent itself. rsc.org

Furthermore, the redox characteristics of 2-mercaptopyridine have been studied using electrochemical methods, revealing reversible two-electron reactions. researchgate.net The formal potential of these redox processes is pH-dependent due to the various acid-base equilibria of the molecule. researchgate.net It is expected that 2(1H)-pyridinethione, 5-methyl-1-phenyl- would exhibit similar redox behavior, with the N-phenyl and 5-methyl substituents influencing the redox potential of the molecule.

Cycloaddition Chemistry of Pyridinethiones

The conjugated diene system within the pyridinethione ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. wikipedia.org The reactivity of 2(1H)-pyridinethiones in [4+2] cycloadditions is analogous to that of their oxygen counterparts, the 2(1H)-pyridones, which have been more extensively studied. researchgate.netnih.gov

Diels-Alder reactions of 2(1H)-pyridones with various dienophiles, such as N-phenylmaleimide, lead to the formation of bicyclic adducts. researchgate.net The stereoselectivity of these reactions can be influenced by both steric and electronic factors. Both normal electron-demand and inverse electron-demand Diels-Alder reactions are possible for pyridine ring synthesis. acsgcipr.org In the context of 2(1H)-pyridinethione, 5-methyl-1-phenyl-, the electron-donating methyl group at the 5-position and the electronic nature of the N-phenyl group would affect the energy of the frontier molecular orbitals and thus influence the reactivity and regioselectivity of the cycloaddition.

The general course of a Diels-Alder reaction involving a pyridinethione analogue would involve the [4+2] cycloaddition of the diene system of the pyridinethione ring with a dienophile to form a bridged bicyclic adduct. The initial cycloadduct can sometimes undergo further transformations, such as aromatization through the elimination of a small molecule, to yield a substituted pyridine or quinoline (B57606) derivative. researchgate.net The choice of dienophile is crucial, with electron-deficient alkenes and alkynes being common reaction partners in normal electron-demand Diels-Alder reactions. wikipedia.org

| Dienophile | Reaction Type | Product | Reference |

| N-Phenylmaleimide | [4+2] Cycloaddition | Bicyclic Adduct | researchgate.net |

| Electron-deficient Alkenes | [4+2] Cycloaddition | Bicyclic Adduct | wikipedia.org |

| Electron-deficient Alkynes | [4+2] Cycloaddition | Bicyclic Adduct | wikipedia.org |

Mechanistic Pathways of Key Transformations

The mechanistic pathways of reactions involving 2(1H)-pyridinethione analogues are dictated by the electronic properties of the heterocyclic system. For instance, in the case of N-alkylation of related bis(imino)pyridine systems with organometallic reagents, evidence suggests that the reactions can proceed via single electron-transfer (SET) processes, involving paramagnetic intermediates. nih.gov

The mechanism of direct arylation of pyridine N-oxides, a related transformation for functionalizing the pyridine ring, has been shown to involve cooperative catalysis between two distinct palladium centers. nih.govnih.gov In this process, C-H activation occurs at one metal center, and the resulting heteroaryl group is then transferred to a second metal center for reductive elimination. nih.gov While not a direct reaction of a pyridinethione, this highlights the complex mechanistic possibilities for the functionalization of the pyridine core.

In nucleophilic aromatic substitution reactions of pyridinium ions, the mechanism can deviate from the classical SNAr pathway. Instead of a rate-determining nucleophilic addition, the rate-determining step can be the deprotonation of the initially formed addition intermediate, often involving a second molecule of the nucleophile acting as a base. nih.gov

The mechanism of cycloaddition reactions, such as the Diels-Alder reaction, is generally considered to be a concerted pericyclic process. wikipedia.org However, depending on the nature of the reactants, stepwise mechanisms involving zwitterionic intermediates can also be operative, particularly in polar cycloadditions. mdpi.com Theoretical studies on the Diels-Alder reaction of N-(2,2,2-trichloroethylidene)carboxamides with dicyclohexylcarbodiimide (B1669883) have shown that the reaction proceeds via a stepwise pathway with a zwitterionic intermediate. mdpi.com

Coordination Chemistry of Pyridinethiones As Ligands

Ligand Design Principles for Pyridinethione Derivatives

The design of pyridinethione-based ligands for specific applications in coordination chemistry is guided by a set of fundamental principles. These principles revolve around the strategic manipulation of the ligand's electronic and steric properties to control the geometry, stability, and reactivity of the resulting metal complexes. The pyridinethione scaffold offers a rich platform for modification, allowing for fine-tuning of its coordination properties.

Key design considerations include:

Hard and Soft Acid-Base (HSAB) Theory: The sulfur atom of the thione group is a soft donor, exhibiting a preference for soft metal ions such as Ag(I), Hg(II), and Cd(II). The nitrogen atom, being a harder donor, can coordinate to a wider range of metal ions. This differential affinity allows for selective complexation.

Substituent Effects: The introduction of substituents onto the pyridine (B92270) ring or the nitrogen atom profoundly impacts the ligand's properties. Electron-donating groups, such as the 5-methyl group in the title compound, increase the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom and potentially strengthening the metal-nitrogen bond. Conversely, electron-withdrawing groups would decrease the basicity. The 1-phenyl substituent introduces both electronic and steric effects, which will be discussed in more detail in section 5.4.

Chelate Effect: By incorporating additional donor atoms into the ligand framework, it is possible to create multidentate ligands that form more stable chelate rings with a metal ion. While 2(1H)-pyridinethione itself is typically a monodentate or bridging ligand, derivatives can be designed to act as bidentate or polydentate chelating agents.

Diverse Coordination Modes with Transition Metals (Monodentate, Bidentate, Bridging, Chelating)

The versatile nature of the pyridinethione moiety allows for a variety of coordination modes when interacting with transition metals. The specific mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.

Monodentate Coordination: In its most straightforward coordination mode, the pyridinethione ligand binds to a single metal center through either the sulfur or the nitrogen atom. Coordination through the sulfur atom is common, particularly with soft metal ions, forming a metal-thiolate bond. Nitrogen coordination is also observed, especially when the sulfur atom is sterically hindered or when the metal ion is harder in nature.

Bidentate Coordination: While less common for the parent 2-pyridinethione, derivatives can be designed to coordinate in a bidentate fashion. This typically involves the participation of both the sulfur and nitrogen atoms, forming a four-membered chelate ring. The stability of such a ring can be influenced by the bite angle and the strain within the ring.

Bridging Coordination: The pyridinethione ligand can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes. In a common bridging mode, the sulfur atom coordinates to two different metal ions, forming a µ-S bridge. This bridging can lead to interesting magnetic and electronic properties in the resulting complexes.

Chelating Coordination: As mentioned in the design principles, modifications to the pyridinethione structure can introduce additional donor groups, enabling chelation. For instance, the introduction of a donor-functionalized substituent at the 6-position of the pyridine ring could lead to a bidentate N,S-chelate.

Synthesis and Characterization of Metal-Pyridinethione Complexes

The synthesis of metal complexes of 2(1H)-pyridinethione, 5-methyl-1-phenyl- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the stability of the resulting complex. Common solvents include ethanol (B145695), methanol, acetonitrile, and dimethylformamide. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the final product.

Once synthesized, the characterization of these complexes is essential to elucidate their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Signatures of Coordinated Pyridinethiones

Spectroscopic methods provide valuable insights into the coordination of the pyridinethione ligand to a metal center.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to the C=S (thione) and C=N vibrations. Upon coordination to a metal ion through the sulfur atom, a noticeable shift in the C=S stretching frequency to a lower wavenumber is typically observed. This shift is indicative of a weakening of the C=S bond due to the donation of electron density from the sulfur to the metal. Conversely, coordination through the nitrogen atom would primarily affect the vibrational modes of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. The chemical shifts of the protons and carbons in the pyridine ring and the substituents are sensitive to the coordination environment. Coordination to a metal ion can lead to significant downfield or upfield shifts of the signals of the nuclei adjacent to the coordinating atom. For instance, upon coordination, changes in the chemical shifts of the protons in the vicinity of the nitrogen and sulfur atoms can help to identify the site of metal binding.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of pyridinethione complexes provide information about the electronic transitions within the molecule. The spectra of the free ligand are typically dominated by π→π* and n→π* transitions. Upon complexation, new absorption bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The positions and intensities of these bands are dependent on the nature of the metal ion and the ligand.

Structural Analysis of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive technique for determining the solid-state structure of metal-pyridinethione complexes. This method provides precise information about:

Coordination Geometry: The arrangement of the ligands around the central metal ion (e.g., tetrahedral, square planar, octahedral).

Bond Lengths and Angles: The distances between the metal and the coordinating atoms, as well as the angles between the bonds. These parameters provide direct evidence of the strength and nature of the coordination bonds. For example, the M-S and M-N bond lengths can confirm the coordination mode of the pyridinethione ligand.

Intermolecular Interactions: The presence of hydrogen bonding, π-π stacking, or other non-covalent interactions that influence the packing of the molecules in the crystal lattice.

Electrochemical Properties of Metal-Pyridinethione Complexes

Cyclic voltammetry (CV) is a widely used technique to investigate the redox properties of metal-pyridinethione complexes. CV measurements can provide information on:

Redox Potentials: The potentials at which the metal center or the ligand can be oxidized or reduced. The redox potential of the metal ion is often shifted upon coordination to the pyridinethione ligand, reflecting the electronic influence of the ligand.

Electron Transfer Processes: The reversibility and kinetics of the electron transfer reactions. The stability of the complex in different oxidation states can be assessed from the characteristics of the cyclic voltammogram.

Electrocatalytic Activity: Some metal-pyridinethione complexes have been shown to exhibit electrocatalytic activity, for example, in the reduction of protons.

Influence of Substituents (e.g., 5-methyl, 1-phenyl) on Coordination Behavior

The substituents on the pyridinethione ring play a crucial role in modulating the coordination behavior of the ligand. In the case of 2(1H)-Pyridinethione, 5-methyl-1-phenyl-, both the methyl and phenyl groups exert significant electronic and steric effects.

5-Methyl Group: The methyl group at the 5-position is an electron-donating group through an inductive effect. This increases the electron density on the pyridine ring, which in turn enhances the basicity of the nitrogen atom. A more basic nitrogen atom can form a stronger coordinate bond with a metal ion. This electronic effect can influence the stability and reactivity of the resulting metal complex.

1-Phenyl Group: The phenyl group attached to the nitrogen atom has a more complex influence:

The interplay of the electron-donating 5-methyl group and the sterically demanding and electronically complex 1-phenyl group makes 2(1H)-Pyridinethione, 5-methyl-1-phenyl- a ligand with unique and tunable coordination properties. The precise outcome of these combined effects on the structure, stability, and reactivity of its metal complexes is a subject of ongoing interest in the field of coordination chemistry.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on the compound 2(1H)-Pyridinethione, 5-methyl-1-phenyl- are not publicly available.

While the requested outline details standard and advanced computational methods widely used in theoretical chemistry, such as Density Functional Theory (DFT), Ab Initio calculations, geometry optimization, and molecular dynamics simulations, the application of these specific analyses to "2(1H)-Pyridinethione, 5-methyl-1-phenyl-" has not been documented in the retrieved scholarly articles and databases.

Advanced Computational and Theoretical Chemistry of Pyridinethione Systems

Molecular Dynamics Simulations for Dynamic Behavior

General information regarding the compound's existence and basic properties can be found in chemical databases. However, the in-depth theoretical analyses required to construct the requested article—including data tables on electronic structure, predicted spectroscopic values, solvation effects, aromaticity indices, and dynamic simulations—are absent from the available literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified compound without access to dedicated research on this molecule.

Applications in Organic Synthesis and Catalysis Academic Perspectives

2(1H)-Pyridinethione, 5-methyl-1-phenyl- as a Building Block in Heterocyclic Synthesis

The inherent reactivity of the pyridinethione core makes 2(1H)-Pyridinethione, 5-methyl-1-phenyl- an excellent starting material for the construction of more complex heterocyclic systems. The presence of the thione group, a sulfur analog of a ketone, provides a reactive handle for various chemical transformations. unifei.edu.br

One notable application is in the synthesis of substituted nicotinamides. Pyridinethione derivatives can be S-alkylated and subsequently reacted with various reagents to build upon the pyridine (B92270) core, leading to compounds with potential biological activities. Additionally, the cyclization of precursors like cyanothioacetamide with appropriate aldehydes can be employed to construct the 2(1H)-pyridinethione ring itself, highlighting its accessibility as a synthetic intermediate. unifei.edu.br

The versatility of pyridinethione derivatives as building blocks is further demonstrated in their use for creating a variety of heterocyclic compounds. These derivatives serve as scaffolds for synthesizing molecules with a range of biological applications, including potential anticancer agents.

Role of Pyridinethiones as Precursors to Diverse Chemical Scaffolds

Pyridinethiones, including 2(1H)-Pyridinethione, 5-methyl-1-phenyl-, are highly valued as precursors for a diverse range of chemical scaffolds, extending beyond simple heterocyclic systems to intricate bicyclic and polycyclic structures. Their ability to undergo a variety of chemical reactions allows for the generation of molecular complexity from a relatively simple starting material.

For instance, polyfunctionally substituted pyridine-2(1H)-thione derivatives can be utilized to prepare bipyridyl compounds, as well as bicyclic and tricyclic systems. These transformations often involve reactions with reagents such as dimethylformamide dimethyl acetal (B89532) (DMFDMA), which can introduce additional functional groups and facilitate cyclization events. The strategic manipulation of the pyridinethione core enables the construction of elaborate molecular architectures.

The pyridine scaffold, in general, is a cornerstone in medicinal chemistry, being a key component in thousands of drug molecules. mdpi.com Pyridinethiones contribute to this diversity by providing a gateway to novel analogs and derivatives with unique properties.

Utility in Annellation Reactions for Fused Ring Systems

Annellation, the process of building a new ring onto a pre-existing one, is a powerful strategy in organic synthesis for creating fused ring systems. 2(1H)-Pyridinethione derivatives have proven to be effective substrates in such reactions, leading to the formation of polycyclic aromatic and heteroaromatic compounds.

A pertinent example is the synthesis of a fused tetracyclic compound, 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. This complex molecule is assembled through a reaction involving a pyrazole (B372694) derivative and a coumarin (B35378) component, showcasing the ability of the pyridine-containing fragment to participate in ring-forming cascades. Such fused systems are of significant interest due to their potential applications in materials science and medicinal chemistry.

The general methodology of using aromatic nitriles and other precursors to generate fused iridaazacycles and iridapyrroles further illustrates the broader principles of annulation reactions that can be applied to pyridinethione-derived structures to access novel fused heterocyclic systems. rsc.org

Pyridinethione-Based Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen and sulfur atoms within the 2(1H)-pyridinethione scaffold provide excellent coordination sites for metal ions, making these compounds attractive ligands for the development of both homogeneous and heterogeneous catalysts. The electronic properties of the ligand can be fine-tuned by substituents on the pyridine ring, influencing the catalytic activity of the resulting metal complex.

While specific catalytic applications of metal complexes derived directly from 2(1H)-Pyridinethione, 5-methyl-1-phenyl- are not extensively documented in the reviewed literature, the broader class of pyridine-containing ligands is widely employed in catalysis. For example, nickel complexes with transformed ligands derived from 2-cyanopyridine (B140075) have shown catalytic activity in CO2 fixation reactions. acs.org This suggests the potential for 5-methyl-1-phenyl-2(1H)-pyridinethione to act as a ligand in similar catalytic transformations.

The coordination chemistry of related pyrazolone (B3327878) phenylhydrazones with various transition metals like Mn(II), Ni(II), Co(II), and Cu(II) has been studied, indicating the propensity of such nitrogen- and oxygen/sulfur-containing heterocyclic systems to form stable metal complexes with potential catalytic applications. mdpi.comnih.gov

Reagent Applications in Specific Organic Transformations (e.g., Radical Generation)

Beyond their role as structural components, pyridinethione derivatives have found utility as reagents to facilitate specific organic transformations, most notably in the generation of radicals. The conversion of carboxylic acids to their corresponding N-hydroxypyridine-2-thione esters, commonly known as Barton esters, is a well-established method for generating carbon-centered radicals.

Upon photolysis or thermolysis, these Barton esters undergo homolytic cleavage of the N-O bond, followed by decarboxylation to produce an alkyl radical. This radical can then participate in a variety of subsequent reactions, including carbon-carbon bond formation and the introduction of new functional groups. unifei.edu.brresearchgate.net This methodology provides a powerful tool for the functionalization of organic molecules under mild conditions.

The photochemistry of N-hydroxypyridine-2-thione derivatives has been a subject of interest, with studies confirming the involvement of the 2-pyridylthiyl radical in the radical chain reaction mechanism. acs.org This highlights the fundamental role of the pyridinethione moiety in facilitating these important radical-based transformations.

Future Research Directions and Outlook for 2 1h Pyridinethione, 5 Methyl 1 Phenyl

Development of Green and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is an area of continuous development, with a growing emphasis on environmentally benign processes. Future research on 2(1H)-Pyridinethione, 5-methyl-1-phenyl- is expected to focus on developing green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or hazardous materials. evitachem.com The principles of green chemistry offer a roadmap for future improvements. For instance, one-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step, represent a promising avenue. researchgate.net Methodologies employing microwave irradiation have been shown to accelerate reaction times, increase yields, and reduce side product formation in the synthesis of related pyridine compounds. researchgate.net

Another key direction is the exploration of heterogeneous catalysts, such as zeolites, which can facilitate vapor-phase cyclization reactions. rsc.org These catalysts offer advantages like easy separation from the reaction mixture, reusability, and often higher selectivity, contributing to a more sustainable process. rsc.org The development of solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) will also be crucial in reducing the environmental footprint of synthesizing 2(1H)-Pyridinethione, 5-methyl-1-phenyl- and its derivatives.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) researchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Solvents | Often hazardous organic solvents | Solvent-free, Water, Ethanol researchgate.net |

| Catalysts | Homogeneous catalysts, Strong bases/acids | Heterogeneous catalysts (e.g., zeolites), Biocatalysts rsc.org |

| Efficiency | Multi-step synthesis with purification at each stage | One-pot, multicomponent reactions researchgate.net |

| Waste Generation | Higher amount of byproducts and solvent waste | Minimized waste, atom economy focus |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The 2(1H)-Pyridinethione, 5-methyl-1-phenyl- molecule possesses multiple reactive sites, including the sulfur atom, the nitrogen atom, and the pyridine ring itself, making it a versatile substrate for exploring new chemical transformations. Future research will likely delve into uncovering novel reactivity patterns that go beyond known S-alkylation and cyclization reactions. nih.govresearchgate.net

The thione group is a particularly interesting functionality. Its sulfur atom can act as a nucleophile, participating in reactions with a wide range of electrophiles. nih.gov Investigations could focus on its reactions with less common electrophilic partners or its role in transition-metal-catalyzed cross-coupling reactions to form new C-S or S-heteroatom bonds. Furthermore, the thione group can potentially undergo oxidative or reductive transformations to yield different sulfur-containing functional groups, opening up new synthetic pathways.

The pyridine ring system itself can be a target for various transformations. Research could explore selective functionalization at different positions of the ring, potentially leading to the discovery of unprecedented cycloaddition or ring-opening reactions under specific conditions. The interplay between the phenyl substituent on the nitrogen and the thione group may also lead to unique intramolecular cyclization possibilities, yielding novel fused heterocyclic systems. researchgate.net

Rational Design of New Pyridinethione Derivatives with Tuned Properties

The scaffold of 2(1H)-Pyridinethione, 5-methyl-1-phenyl- is a promising starting point for the rational design of new molecules with tailored properties for specific applications, particularly in medicinal chemistry and materials science. By systematically modifying the core structure, researchers can fine-tune its electronic, steric, and physicochemical characteristics.

In medicinal chemistry, pyridinethione derivatives have been investigated for their potential as anticancer and antimicrobial agents. nih.govmdpi.com Future work could involve the strategic introduction of various functional groups onto the phenyl ring or the pyridine moiety to enhance biological activity and selectivity. For example, incorporating moieties known to interact with specific biological targets could lead to the development of potent and targeted therapeutic agents. The synthesis of hybrid molecules, where the pyridinethione core is linked to other pharmacologically active structures like triazoles or thiazoles, represents another promising strategy. mdpi.comresearchgate.net

In the realm of materials science, the photophysical properties of pyridinethione derivatives are largely unexplored. Introducing electron-donating or electron-withdrawing groups could modulate the molecule's absorption and emission spectra, potentially leading to the development of new fluorescent probes, sensors, or materials for organic electronics. mdpi.com

Table 2: Strategies for Derivative Design and Potential Applications

| Modification Site | Example Substituents | Tuned Properties | Potential Application |

|---|---|---|---|

| Phenyl Ring | Halogens, Nitro groups, Methoxy groups | Modified electronics, Lipophilicity, H-bonding capacity | Medicinal Chemistry (Enhanced bioactivity) nih.gov |

| Pyridine Ring | Cyano groups, Carboxamides, Fused rings | Altered reactivity, Extended conjugation, Metal chelation | Catalysis, Materials Science nih.gov |

| Nitrogen Atom | Different aryl or alkyl groups | Steric hindrance, Solubility, Crystal packing | Crystal Engineering, Polymer Science |

| Sulfur Atom | Alkylation, Oxidation | Pro-drug design, Linker for bioconjugation | Drug Delivery, Chemical Biology |

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models

To guide the rational design of new derivatives and predict novel reactivity, a deeper understanding of the structure-reactivity relationships of 2(1H)-Pyridinethione, 5-methyl-1-phenyl- is essential. Advanced computational modeling and theoretical chemistry will play a pivotal role in achieving this.

Techniques such as Density Functional Theory (DFT) can be employed to investigate the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), and charge distribution. This information is critical for predicting the most likely sites for electrophilic and nucleophilic attack and for understanding the mechanisms of various reactions. Computational studies can also elucidate the tautomeric equilibrium between the thione and thiol forms of the molecule, which significantly influences its reactivity.

Molecular docking simulations, as used for related compounds, can predict the binding modes and affinities of newly designed derivatives with biological targets like enzymes or receptors, thereby accelerating the drug discovery process. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with observed biological activity, providing valuable insights for designing more potent analogues. For materials applications, computational methods can predict photophysical properties, helping to screen potential candidates for fluorescent or electronic materials before their synthesis.

Integration into Emerging Fields of Chemical Research

The unique properties of 2(1H)-Pyridinethione, 5-methyl-1-phenyl- and its derivatives make them suitable candidates for integration into several emerging fields of chemical research.

Chemical Biology: The thione group can be used as a handle for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. This could enable the development of new chemical probes to study biological processes or targeted drug delivery systems.

Supramolecular Chemistry: The planar nature of the pyridine and phenyl rings suggests a propensity for π–π stacking interactions, which are fundamental in building supramolecular assemblies. nih.gov Research could explore the self-assembly of this molecule or its derivatives into well-defined nanostructures, such as gels, liquid crystals, or molecular cages.

Catalysis: Pyridinethione derivatives can act as ligands for transition metals. The "soft" sulfur donor and the nitrogen atom can coordinate with metal centers, potentially forming catalysts for a variety of organic transformations. The electronic properties of the ligand could be tuned by modifying the substituents on the rings to optimize catalytic activity and selectivity.

Photoredox Catalysis: Given the aromatic nature of the compound, its potential as a photosensitizer in photoredox catalysis is an exciting avenue. Upon irradiation, it might be able to initiate electron transfer processes, enabling novel, light-driven chemical reactions under mild and green conditions.

By pushing the boundaries in these areas, the scientific community can unlock the full potential of 2(1H)-Pyridinethione, 5-methyl-1-phenyl-, transforming it from a simple chemical entity into a versatile tool for innovation across the chemical sciences.

Q & A

Basic: What are the optimal synthetic routes for 5-methyl-1-phenyl-2(1H)-pyridinethione, and how can yield and purity be maximized?

Answer:

The synthesis typically involves cyclization reactions or modifications of pyridine precursors. For instance, multi-step routes may use ammonium acetate (NH₄OAc) in glacial acetic acid under reflux (108°C) to facilitate heterocycle formation . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Acidic conditions (e.g., AcOH) promote tautomerization and cyclization.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity. Yield optimization requires monitoring reaction time and temperature to minimize side products like 1,5-dimethyl derivatives .

Basic: How can spectroscopic methods (NMR, IR, MS) be employed to characterize 5-methyl-1-phenyl-2(1H)-pyridinethione?

Answer:

- NMR :

- IR : Strong absorption bands near 2550 cm⁻¹ (S-H stretch) and 1650 cm⁻¹ (C=O/C=S) confirm tautomeric forms .

- Mass Spectrometry : Molecular ion peaks at m/z 191 (C₁₁H₁₁NS⁺) and fragments like m/z 125 (loss of phenyl group) .

Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of pyridinethione derivatives?

Answer:

- Methyl group placement : The 5-methyl group enhances lipophilicity, improving membrane permeability in pharmacological contexts (e.g., antifibrotic activity in Pirfenidone analogs) .

- Phenyl substitution : Electron-withdrawing groups at the 1-position stabilize the thione tautomer, affecting metal-chelation properties (relevant in antimicrobial applications) .

- Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., TGF-β inhibition for antifibrotic effects) paired with computational docking (e.g., AutoDock Vina) can validate modifications .

Advanced: What computational methods predict the reactivity and tautomeric equilibrium of 5-methyl-1-phenyl-2(1H)-pyridinethione?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model tautomeric forms (thione vs. thiol). Solvent effects (e.g., PCM for water) refine energy differences .

- Molecular Dynamics : Simulate tautomerization kinetics in explicit solvents (e.g., GROMACS) to assess thermodynamic stability .

- Data Interpretation : Compare computed IR/NMR spectra with experimental data to validate models .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected MS fragments or NMR shifts) for this compound?

Answer:

- Hypothesis Testing :

- Analytical Cross-Validation :

Methodological: What experimental designs are critical for studying the stability of 5-methyl-1-phenyl-2(1H)-pyridinethione under varying pH and temperature?

Answer:

- Stability Chambers : Incubate samples at 25–60°C and pH 2–12. Monitor degradation via HPLC every 24 hours .

- Kinetic Analysis : Fit data to Arrhenius or Eyring equations to predict shelf-life.

- Light Sensitivity : Conduct UV-Vis spectroscopy under UV light (254 nm) to assess photodegradation. Use amber vials to mitigate light-induced decomposition .

Advanced: How does 5-methyl-1-phenyl-2(1H)-pyridinethione interact with transition metals, and what are the implications for material science?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.